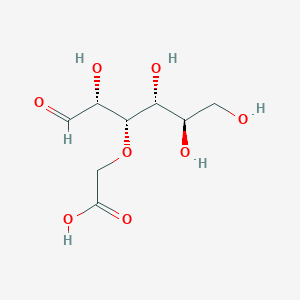
3-O-Carboxymethyl-D-glucose
概要
説明
3-O-Carboxymethyl-D-glucose is a remarkable biomedical substance, showcasing immense potential in countering oxidative stress . Furthermore, its emerging role in the comprehensive research of neurodegenerative pathologies and cardiovascular maladies reinforces its invaluable stature within the biomedical sector .
Synthesis Analysis
The novel tobacco humectant this compound is synthesized by taking D-glucose as a raw material, and introducing isopropylidene for protection and deprotection of the hydroxy of D-glucose .
Molecular Structure Analysis
The molecular formula of this compound is C8H14O8 . The molecular weight is 238.19 g/mol . The InChI string is InChI=1S/C8H14O8/c9-1-4 (11)7 (15)8 (5 (12)2-10)16-3-6 (13)14/h2,4-5,7-9,11-12,15H,1,3H2, (H,13,14)/t4-,5+,7-,8-/m1/s1 .
Chemical Reactions Analysis
2,3-Di-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 238.19 g/mol, a topological polar surface area of 145 Ų, a hydrogen bond donor count of 5, and a hydrogen bond acceptor count of 8 .
科学的研究の応用
1. Tumor Detection and Imaging
3-O-Methyl-D-glucose (3-OMG), a structural analog of glucose, has shown potential as a CEST-contrast agent for tumor detection, particularly in malignant brain tumors. This application stems from its nonmetabolizable nature, allowing for effective imaging contrast in magnetic resonance imaging (MRI) (Sehgal et al., 2018).
2. Analyzing Monomer Composition and Substitution Patterns
The effects of O-carboxymethylation on the carbon-13 NMR spectrum of glucose are crucial for understanding monomer composition and substitution patterns in hydrolyzed O-(carboxymethyl)cellulose (CMC). This analysis helps in determining the composition of CMC in terms of the mole fractions of component monomeric residues (Reuben & Conner, 1983).
3. Synthesis and Separation of Derivatives
The synthesis of 2-, 3-, and 6-O-carboxymethyl-D-glucoses and their derivatives has been achieved, with a specific focus on achieving complete paper chromatographic separation of these derivatives. This process is crucial for the hydrolysis of carboxymethylcellulose (Shyluk & Timell, 1956).
4. Glycation of Proteins and Advanced Glycation End Products (AGEs)
Research has been conducted on the glycation of H1 histone by 3-deoxyglucosone (3-DG), leading to the formation of AGEs, which are implicated in the pathogenesis of various diseases, especially diabetic complications. This study highlights the role of 3-DG in structural changes and AGE formation in proteins (Ashraf et al., 2015).
5. Functionalization and Molecular Structure Analysis
The molecular structure of 2,3-O-carboxymethyl cellulose (2,3-O-CMC) has been determined using enzymatic and chemical methods. This research is significant for understanding the homogeneous distribution of functional groups within the polymer chain and the preferred carboxymethylation of O-2 compared with O-3 (Heinze et al., 2000).
6. Role in Oxidative Stress and Diabetes Complications
Nϵ-(carboxymethyl)lysine and other glycoxidation products, formed through glycation and oxidation reactions, accumulate in tissue collagen and are linked to oxidative stress and the development of complications in diabetes. These findings are crucial for understanding the biomarkers and underlying damage in diabetic collagen (Baynes, 1991).
作用機序
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-O-Carboxymethyl-D-glucose plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to counter oxidative stress by interacting with antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS) in cells . Additionally, this compound can bind to specific proteins involved in neurodegenerative pathways, potentially modulating their activity and offering protective effects against neuronal damage .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been observed to enhance cell survival by activating signaling pathways that promote cell growth and inhibit apoptosis . Furthermore, it can alter gene expression profiles, leading to the upregulation of genes associated with antioxidant defense and downregulation of pro-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to antioxidant enzymes, enhancing their activity and thereby reducing oxidative stress . Additionally, this compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular metabolism . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell survival and stress response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways and continued protection against oxidative damage . Its efficacy may diminish over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and improving cell survival . At higher doses, it may exhibit toxic or adverse effects, including potential disruption of cellular metabolism and induction of apoptosis . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as hexokinase and glucose-6-phosphate dehydrogenase, influencing glycolysis and the pentose phosphate pathway . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, ultimately affecting cellular energy production and redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by glucose transporters, such as GLUT1 and GLUT4, and distributed to various cellular compartments . The compound’s localization and accumulation can influence its activity, with higher concentrations observed in tissues with elevated metabolic activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and antioxidant proteins . Additionally, this compound may be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals . This localization is essential for its role in modulating cellular metabolism and oxidative stress responses .
特性
IUPAC Name |
2-[(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O8/c9-1-4(11)7(15)8(5(12)2-10)16-3-6(13)14/h2,4-5,7-9,11-12,15H,1,3H2,(H,13,14)/t4-,5+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLHAEHOJVKYNN-IXROVEORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)OCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)OCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-O-Carboxymethyl-D-glucose compare to other carboxymethyl-D-glucoses in terms of its formation during carboxymethylcellulose hydrolysis?
A1: Research suggests that the reactivity of hydroxyl groups in the glucopyranose unit of cellulose during acidic depolymerization influences the formation of different carboxymethyl-D-glucose isomers []. Specifically, the order of reactivity is O(6)H > O(2)H >> O(3)H. This implies that 6-O-carboxymethyl-D-glucose and 2-O-carboxymethyl-D-glucose are formed more readily than this compound during carboxymethylcellulose hydrolysis [].
Q2: What are the potential benefits of using this compound as a tobacco humectant?
A2: Studies indicate that this compound exhibits excellent physical humidity retention performance in tobacco []. Additionally, sensory evaluations suggest that it can improve the smoking experience by reducing irritation and impure flavors, while enhancing mellow flavors and overall comfortableness [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1473896.png)
![2-cyclopropyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1473898.png)
![4-[2-(Aminooxy)ethoxy]benzonitrile](/img/structure/B1473900.png)

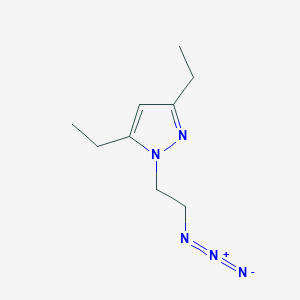
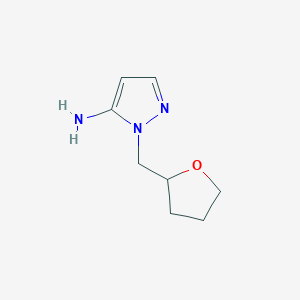

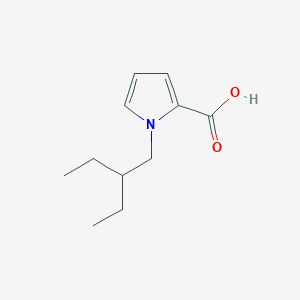

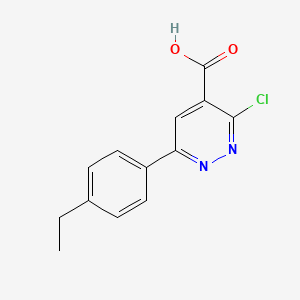
![2-[(2,4-Difluorophenyl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B1473909.png)
